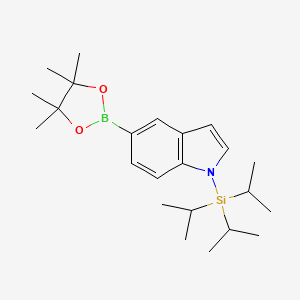
Terephthalbis(p-anisidine)
Vue d'ensemble
Description
Terephthalbis(p-anisidine) is a chemical compound with the molecular formula C22H20N2O2 . It contains a total of 48 bonds, including 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 imines (aromatic), and 2 ethers (aromatic) .
Molecular Structure Analysis
The molecular structure of Terephthalbis(p-anisidine) includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 48 bonds, including 28 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 2 imines (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
Terephthalbis(p-anisidine) has a molecular weight of 344.4064 g/mol . The physical and chemical properties of Terephthalbis(p-anisidine) are not explicitly mentioned in the retrieved sources.Applications De Recherche Scientifique
Biotransformation to Terephthalic Acid
Terephthalic acid (TPA) is a pivotal industrial chemical produced through the p-xylene oxidation process, which is energy-intensive and potentially hazardous. Research has developed a metabolically engineered Escherichia coli system for the biological transformation of p-xylene into TPA. This engineered strain demonstrates the potential for biotechnological production of TPA, suggesting a sustainable alternative for its large-scale production (Luo & Lee, 2017).
Electrochemical Synthesis and Corrosion Behavior
The ter-polymer film of pyrrole, o-anisidine, and o-toluidine, electrochemically synthesized on low carbon steel, showcases application potential in anticorrosive and electrocatalytic uses. This highly stable and extremely thin film, demonstrating superior performance in 3.5% NaCl solution, highlights its utility in environments where the stability of polypyrrole-like films is typically a drawback (Yalçınkaya et al., 2010).
Physicochemical and Spectroscopic Characterization
A study focused on the physicochemical and spectroscopic properties of p-anisidine under the influence of biofield energy treatment revealed changes in physical and thermal properties. This includes an increase in crystallite size and unit cell volume, indicating potential alterations in its structural and thermal stability. Such modifications suggest biofield energy treatment as a viable method to influence the material properties of p-anisidine (Trivedi et al., 2015).
Terephthalic Acid in Aniline Detection
Terephthalic acid capped iron oxide nanoparticles have been developed for the sensitive electrochemical detection of heavy metal ions in water. This application demonstrates the role of terephthalic acid in environmental monitoring and pollution control, specifically for the detection of Hg(II), Pb(II), and Cd(II) ions (Deshmukh et al., 2017).
Biobased Terephthalic Acid Technologies
The shift towards biobased TPA, aiming for a 100% biobased content in polyethylene terephthalate (PET), represents a crucial step towards sustainable production. Research and development efforts are focused on creating TPA from renewable resources, which would significantly improve the environmental profile of PET and other polyesters (ColliasDimitris et al., 2014).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)iminomethyl]phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-11-7-19(8-12-21)23-15-17-3-5-18(6-4-17)16-24-20-9-13-22(26-2)14-10-20/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVPISQBOXRCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304240 | |
| Record name | Terephthalbis(p-anisidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalbis(p-anisidine) | |
CAS RN |
3525-51-7 | |
| Record name | NSC164895 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Terephthalbis(p-anisidine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Terephthalylidene-bis(4-methoxyaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-pentylphenyl)ethylidene]hydroxylamine](/img/structure/B1596939.png)












